molecular formula C22H19N3O5 B4573040 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)benzamide

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)benzamide

Cat. No.: B4573040
M. Wt: 405.4 g/mol
InChI Key: JUTVWBJOACICPK-UHFFFAOYSA-N
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Description

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)benzamide is a useful research compound. Its molecular formula is C22H19N3O5 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.13247072 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

1,3,4-oxadiazole derivatives have been extensively studied for their anticancer properties. For example, derivatives synthesized from 2-(4-methylphenyl)acetic acid and 1,2,3-trimethoxybenzene exhibited moderate to excellent anticancer activity against various cancer cell lines, outperforming the reference drug etoposide in some cases (Ravinaik et al., 2021).

Antimicrobial and Anti-Proliferative Activities

N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione demonstrated broad-spectrum antibacterial activities and potent activity against various Gram-positive bacteria. Additionally, some compounds showed significant anti-proliferative activity against multiple cancer cell lines (Al-Wahaibi et al., 2021).

Photolysis and Photochemical Transformations

Research into the photolysis of 1,3,4-oxadiazoles in alcohols has provided insights into their behavior under light exposure, leading to products with potential application in material science and as intermediates in organic synthesis (Tsuge et al., 1977).

Building Blocks for Heterocyclic Compounds

1,3,4-oxadiazole derivatives serve as precursors in the synthesis of a variety of heterocyclic compounds, demonstrating their versatility and importance in medicinal chemistry and drug design. This includes their role in synthesizing compounds with antimicrobial assessment (Elmagd et al., 2017).

Luminescent Properties

The spectral luminescent properties of 2-aryl-5-(2,6-dimethoxyphenyl)-1H-1,3,4-oxadiazoles have been investigated, indicating potential applications in the development of fluorescent materials and organic light-emitting diodes (Mikhailov et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some oxadiazoles have been studied for their potential as antimicrobial or anticancer agents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its potential uses, such as in medicine or materials science. Additionally, studies could be conducted to better understand its properties and behavior under various conditions .

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c1-27-18-10-9-14(12-19(18)28-2)20-24-22(30-25-20)17-8-4-3-7-16(17)21(26)23-13-15-6-5-11-29-15/h3-12H,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTVWBJOACICPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NCC4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)benzamide
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2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)benzamide
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2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)benzamide
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2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)benzamide
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2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)benzamide
Reactant of Route 6
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.